molecular formula C9H15N3 B11916785 Decahydroquinoxaline-2-carbonitrile

Decahydroquinoxaline-2-carbonitrile

Cat. No.: B11916785
M. Wt: 165.24 g/mol
InChI Key: PIZBNZNIVBPIRU-UHFFFAOYSA-N
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Description

Decahydroquinoxaline-2-carbonitrile is a heterocyclic compound with the molecular formula C9H15N3. It is a derivative of quinoxaline, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is particularly interesting due to its unique structure, which includes a fully saturated quinoxaline ring fused with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-diamine with a suitable nitrile source under microwave irradiation. This method is efficient and yields high purity products .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, use of recyclable catalysts, and microwave-assisted synthesis are commonly used .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

Decahydroquinoxaline-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a similar structure but lacking the nitrile group.

    Quinoxaline-2-carbonitrile: A similar compound with an unsaturated quinoxaline ring.

    3-Aryl-quinoxaline-2-carbonitrile: A derivative with an aryl group substitution.

Uniqueness: Decahydroquinoxaline-2-carbonitrile is unique due to its fully saturated quinoxaline ring and the presence of a nitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline-2-carbonitrile

InChI

InChI=1S/C9H15N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h7-9,11-12H,1-4,6H2

InChI Key

PIZBNZNIVBPIRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NCC(N2)C#N

Origin of Product

United States

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